molecular formula C10H12F3N B3090576 (1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine CAS No. 1212264-66-8

(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine

Cat. No.: B3090576
CAS No.: 1212264-66-8
M. Wt: 203.2 g/mol
InChI Key: JRSKXURJVQNHMS-ZETCQYMHSA-N
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Description

(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethyl group attached to the phenyl ring imparts distinct characteristics, making it valuable in pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst

Industrial Production Methods

Industrial production of (1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones or alcohols, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved often include modulation of enzyme activity or receptor signaling, resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group, used as an antidepressant.

    Celecoxib: An anti-inflammatory drug that also contains a trifluoromethyl group.

    Bicalutamide: A medication used in the treatment of prostate cancer, featuring a trifluoromethyl group.

Uniqueness

(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine stands out due to its specific stereochemistry and the position of the trifluoromethyl group on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Properties

IUPAC Name

(1S)-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7,14H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSKXURJVQNHMS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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